molecular formula C13H11ClF2N2O2S2 B2404141 3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide CAS No. 325732-19-2

3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide

Cat. No.: B2404141
CAS No.: 325732-19-2
M. Wt: 364.81
InChI Key: IXYMGKKLPAPPRA-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide is a complex organic compound with the molecular formula C13H11ClF2N2O2S2 and a molecular weight of 364.82 g/mol . This compound is characterized by the presence of an amino group, a chloro group, a difluoromethylsulfanyl group, and a sulfonamide group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the difluoromethylsulfanyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in the presence of both the amino and difluoromethylsulfanyl groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-amino-4-chloro-N-[4-(difluoromethylsulfanyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF2N2O2S2/c14-11-6-5-10(7-12(11)17)22(19,20)18-8-1-3-9(4-2-8)21-13(15)16/h1-7,13,18H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYMGKKLPAPPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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